2,2-Dimethylundecanoic acid
Overview
Description
. It is a branched-chain carboxylic acid that is part of the medium-chain fatty acids group. This compound is used in various industries, including cosmetics, pharmaceuticals, and lubricants, due to its emollient and surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylundecanoic acid can be synthesized through several methods. One common method involves the oxidation of 2,2-dimethylundecanal using an oxidizing agent such as potassium permanganate or chromium trioxide . Another method includes the carboxylation of a Grignard reagent derived from 2,2-dimethylundecane .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of its corresponding ester or amide derivatives. This process involves heating the ester or amide with a strong acid or base to yield the free carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for ester formation), amines (for amide formation).
Major Products:
Oxidation: 2,2-Dimethylundecanone.
Reduction: 2,2-Dimethylundecanol.
Substitution: 2,2-Dimethylundecanoate esters, 2,2-Dimethylundecanamide.
Scientific Research Applications
2,2-Dimethylundecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylundecanoic acid involves its interaction with cell membranes and metabolic pathways. It can modulate the synthesis of fatty acids, phospholipids, and ergosterol, leading to changes in cell membrane integrity and function . This modulation can result in increased levels of reactive oxygen species, causing oxidative stress and damage to the cell membrane and cell wall .
Comparison with Similar Compounds
- 2-Methylundecanoic acid
- 2,6-Dimethylundecanoic acid
- Undecanoic acid
Comparison: 2,2-Dimethylundecanoic acid is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, its branched structure can lead to lower melting points and different solubility characteristics . This uniqueness makes it particularly useful in applications where specific physical properties are desired, such as in cosmetics and lubricants .
Properties
IUPAC Name |
2,2-dimethylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBIMFBDYITLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949299 | |
Record name | 2,2-Dimethylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26403-14-5 | |
Record name | Neotridecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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